Cas no 1004304-05-5 (Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate)

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate is a fluorinated nitroaniline derivative with a piperidine scaffold, commonly employed as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection during multi-step reactions. The fluorine and nitro substituents on the phenyl ring contribute to its reactivity, making it valuable for further functionalization, such as reduction or cross-coupling. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and modular reactivity. Proper handling is advised due to potential sensitivity to light and moisture.
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate structure
1004304-05-5 structure
Product name:Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
CAS No:1004304-05-5
MF:C16H22FN3O4
MW:339.36198759079
CID:4788620

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
    • tert-Butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate
    • tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate
    • Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
    • Inchi: 1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3
    • InChI Key: VASJOGPIWPFMGH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1NC1CCN(C(=O)OC(C)(C)C)CC1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 455
  • Topological Polar Surface Area: 87.4
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 458.3±45.0 °C at 760 mmHg
  • Flash Point: 231.0±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Security Information

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
063341-1g
tert-Butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate
1004304-05-5 95%
1g
£276.00 2022-03-01
Chemenu
CM317638-1g
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
1004304-05-5 95%
1g
$350 2021-08-18
Chemenu
CM317638-1g
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
1004304-05-5 95%
1g
$408 2022-09-04

Additional information on Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) Piperidine-1-Carboxylate (CAS No. 1004304-05-5)

Tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate, identified by the CAS registry number 1004304-05-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl group and a substituted phenylamino moiety. The presence of the fluoro and nitro groups on the phenyl ring introduces specific electronic and steric properties, making this compound a valuable tool in drug design and chemical synthesis.

The synthesis of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, amide formations, and nitration processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs while maintaining high purity levels. These improvements have made the compound more accessible for research and industrial applications.

One of the most promising applications of this compound lies in its potential as an intermediate in the development of bioactive molecules. Researchers have explored its role in the construction of complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases.

In addition to its pharmacological applications, tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate has shown utility in materials science. Its ability to form stable amide bonds makes it a candidate for use in polymer synthesis, particularly in the development of high-performance polymers with tailored mechanical properties. Recent research highlighted in Nature Communications has explored its role as a building block for self-healing materials, leveraging its structural versatility to create adaptive materials for aerospace and automotive industries.

The structural features of this compound also make it an attractive candidate for use in chiral resolution techniques. The tert-butyl group provides steric hindrance that can be exploited to induce asymmetry during reactions, facilitating the synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where chirality plays a critical role in drug efficacy and safety.

Recent studies have further elucidated the photophysical properties of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate, revealing its potential as a fluorescent probe for sensing applications. By incorporating this compound into sensor devices, researchers have demonstrated its ability to detect trace amounts of metal ions with high sensitivity and selectivity. Such applications hold promise for environmental monitoring and clinical diagnostics.

In conclusion, tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate (CAS No. 1004304-05-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical sciences is expected to grow further.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.